![molecular formula C10H16O3 B14291677 1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol CAS No. 113304-47-5](/img/structure/B14291677.png)
1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol is an organic compound with a unique structure that includes a cyclopentene ring and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol typically involves the reaction of cyclopent-2-en-1-ol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions, CrO₃ in pyridine.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et₃N).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted dioxolane derivatives.
Scientific Research Applications
1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the compound’s unique structure allows it to interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar structure with a dioxolane ring and an ester group.
1,3-Dioxolan-2-one: Contains a dioxolane ring but with a carbonyl group instead of an alcohol.
2-Ethyl-2-methyl-1,3-dioxolane: Similar dioxolane ring with different substituents.
Uniqueness
1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol is unique due to its combination of a cyclopentene ring and a dioxolane moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
113304-47-5 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-[2-(1,3-dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H16O3/c11-10(4-1-2-5-10)6-3-9-12-7-8-13-9/h1,4,9,11H,2-3,5-8H2 |
InChI Key |
RZDHEOSXBXBGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)(CCC2OCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


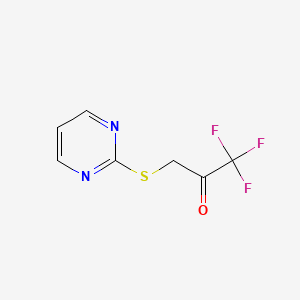
![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
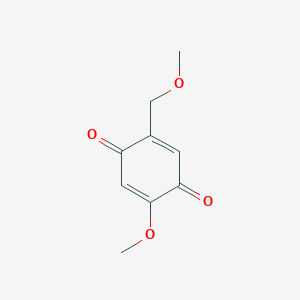
![6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid](/img/structure/B14291617.png)
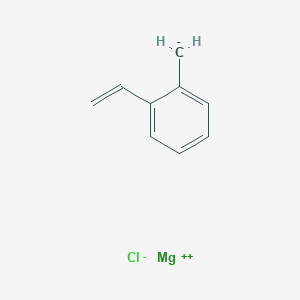
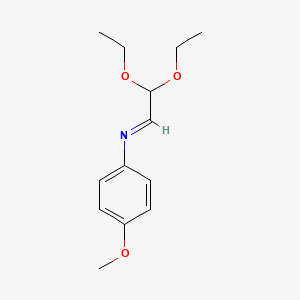
![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)
![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
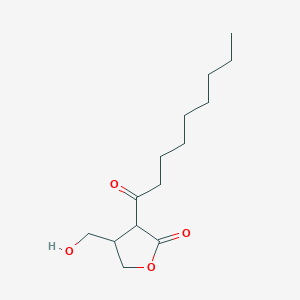
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
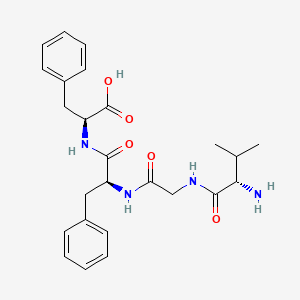
![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
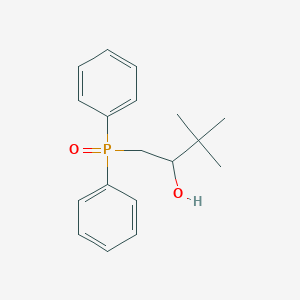
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)
